molecular formula C17H28N4O2 B2458592 tert-butyl 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidine-1-carboxylate CAS No. 2320956-08-7

tert-butyl 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidine-1-carboxylate

Cat. No. B2458592
CAS RN: 2320956-08-7
M. Wt: 320.437
InChI Key: ULEYDNXFHXQZMC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups. It has a tert-butyl group, a piperidine ring, a carboxylate group, and a tetrahydro-[1,2,4]triazolo[4,3-a]azepine ring system . The tert-butyl group is a common alkyl substituent in organic chemistry . The piperidine ring is a common structural element in many pharmaceuticals and natural products. The carboxylate group is a key functional group in biochemistry, often involved in enzyme catalysis. The tetrahydro-[1,2,4]triazolo[4,3-a]azepine ring system is a less common heterocyclic system that may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The tert-butyl group would likely add steric bulk to the molecule, potentially influencing its reactivity and interactions with other molecules . The piperidine ring is a six-membered ring with one nitrogen atom, which could engage in hydrogen bonding and other polar interactions. The tetrahydro-[1,2,4]triazolo[4,3-a]azepine ring system is a fused ring system containing three nitrogen atoms, which could also engage in a variety of interactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the various functional groups and ring systems. The tert-butyl group is generally quite inert, but could potentially be involved in reactions under certain conditions . The piperidine ring could potentially undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen. The tetrahydro-[1,2,4]triazolo[4,3-a]azepine ring system could potentially undergo a variety of reactions, depending on the specific substitution pattern and reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the various functional groups and ring systems. For example, the presence of the polar carboxylate group and the potentially polar triazole ring could influence the compound’s solubility in different solvents . The presence of the tert-butyl group could influence the compound’s volatility and hydrophobicity .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Triazolyl-Substituted Piperidines : A study described the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate as a new scaffold for the preparation of substituted piperidines. This process involves regioselective ring-opening and 1,3-dipolar cycloaddition reactions to generate 1,2,3-triazoles, indicating its potential in creating diverse chemical structures for further research applications (Harmsen et al., 2011).

  • Chemical Structure and Biological Evaluation : Another study focused on the synthesis, characterization, and X-ray diffraction studies of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate. This compound demonstrated moderate anthelmintic activity, showcasing its potential for biological applications and the importance of its structural analysis (Sanjeevarayappa et al., 2015).

  • Antibacterial Activities of Piperidine-Condensed Tricyclic Carbapenems : A significant contribution to antibacterial research comes from the stereocontrolled synthesis of tricyclic carbapenem derivatives, where a piperidine ring is condensed to the carbapenem skeleton. These derivatives displayed potent in vitro activities against both gram-positive and gram-negative bacteria, underscoring the therapeutic potential of such compounds (Mori et al., 2000).

  • Acid-Catalyzed tert-Butylation : The development of a tert-butylating reagent, 2,4,6-tris(tert-butoxy)-1,3,5-triazine (TriAT-tBu), highlights its application in the acid-catalyzed tert-butylation of alcohols and carboxylic acids, leading to tert-butyl ethers and esters. This reagent offers a new pathway for modifying compounds to enhance their properties or utility in further scientific research (Yamada et al., 2016).

Reactivity and Applications

  • Acylation and Reactivity Studies : Research on the reactivity of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, established a rapid and high-yield synthetic method. This work not only elucidates the synthetic accessibility of such intermediates but also their potential role in developing novel anticancer therapeutics (Zhang et al., 2018).

properties

IUPAC Name

tert-butyl 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2/c1-17(2,3)23-16(22)20-10-7-8-13(12-20)15-19-18-14-9-5-4-6-11-21(14)15/h13H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEYDNXFHXQZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=NN=C3N2CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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